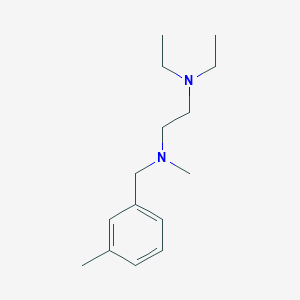
N,N-diethyl-N'-methyl-N'-(3-methylbenzyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMXB-A is a cholinergic compound that has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. DMXB-A is a selective agonist of the alpha7 nAChR and has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Mecanismo De Acción
DMXB-A is a selective agonist of the alpha7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The activation of alpha7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The increased release of these neurotransmitters leads to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects on the brain. The compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which leads to enhanced synaptic transmission and improved cognitive function. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments. The compound is relatively easy to synthesize and has high yield. DMXB-A is also highly selective for the alpha7 nAChR and has minimal off-target effects. However, DMXB-A has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. DMXB-A also has a short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
For DMXB-A research include investigating the compound's efficacy in clinical trials, optimizing the compound's pharmacokinetic properties, and developing novel derivatives with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 3-methylbenzylamine with diethyl malonate, followed by the addition of methyl iodide and sodium hydride. The resulting compound is then treated with hydrochloric acid to obtain DMXB-A. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied in animal models and has shown promising results in improving cognitive function, memory, and attention. The compound has been shown to have potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. DMXB-A has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)11-10-16(4)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIBTYPXUWTWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459439 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


